molecular formula C8H7BF4O2 B11768283 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid

Cat. No.: B11768283
M. Wt: 221.95 g/mol
InChI Key: YVISRSSEDBNWCZ-UHFFFAOYSA-N
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Description

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is an organoboron compound with the molecular formula C8H7BF4O2 and a molecular weight of 221.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with both fluoro and trifluoromethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative under mild conditions . The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid .

Chemical Reactions Analysis

Types of Reactions

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted aromatic compounds .

Scientific Research Applications

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are desirable properties in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications .

Biological Activity

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid (CAS No. 1980905-33-6) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of a fluorine and a trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6BF4O2
  • Molecular Weight : 207.92 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Solubility : Soluble in methanol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, boronic acids are known for their role as enzyme inhibitors, particularly in the inhibition of serine proteases and other hydrolases.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with the active site serine residues in enzymes, which may lead to inhibition of their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, impacting signaling pathways relevant to various diseases.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents. These compounds can inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study evaluated a series of boronic acids for their inhibitory activities against FAAH, an enzyme involved in endocannabinoid metabolism. The results indicated that certain derivatives exhibited nanomolar IC50 values, suggesting potent inhibition capabilities. Although specific data for this compound was not detailed, similar compounds showed promising results in this context .

Comparative Biological Activity Table

Compound NameIC50 (µM)Biological ActivityReference
This compoundTBDPotential FAAH inhibitor
3-(Trifluoromethyl)phenylboronic acid0.5Anticancer activity
4-(Trifluoromethyl)phenylboronic acid0.8Anticancer activity

Safety and Handling

While exploring the biological applications of this compound, it is crucial to consider safety protocols:

  • Hazard Category : Causes skin irritation and serious eye damage.
  • Precautions : Use protective gear such as gloves and goggles when handling.

Properties

Molecular Formula

C8H7BF4O2

Molecular Weight

221.95 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methylboronic acid

InChI

InChI=1S/C8H7BF4O2/c10-7-2-1-5(4-9(14)15)3-6(7)8(11,12)13/h1-3,14-15H,4H2

InChI Key

YVISRSSEDBNWCZ-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=C(C=C1)F)C(F)(F)F)(O)O

Origin of Product

United States

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